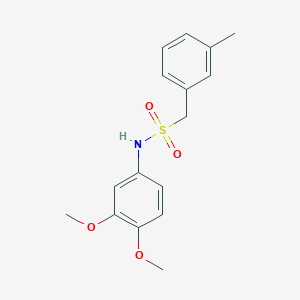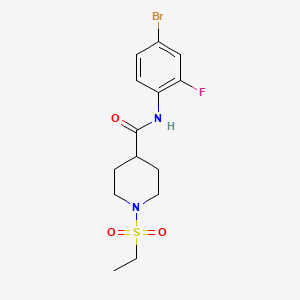![molecular formula C20H22N4O2 B4429275 N-isopropyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4429275.png)
N-isopropyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Descripción general
Descripción
N-isopropyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties and has been found to have a wide range of biological and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-isopropyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cellular processes. Specifically, it has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. Additionally, it has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-isopropyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea in lab experiments is its potent anti-cancer properties. This makes it a promising candidate for the development of new cancer treatments. Additionally, it has a wide range of other potential applications, making it a versatile compound for scientific research.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to normal cells at high concentrations, which can limit its use in certain applications. Additionally, the mechanism of action of the compound is not fully understood, which can make it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on N-isopropyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. One area of research is in the development of new cancer treatments. Studies have shown that the compound has potent anti-cancer properties, and further research is needed to determine its efficacy in different types of cancer.
Another area of research is in the development of new anti-inflammatory and anti-oxidant therapies. The compound has been found to have these properties, and further research is needed to determine its potential for use in the treatment of diseases such as arthritis and cardiovascular disease.
Finally, there is potential for the development of new antibiotics based on the compound's anti-bacterial properties. Further research is needed to determine the efficacy of the compound against different types of bacteria and to develop new antibiotics based on its structure and mechanism of action.
Conclusion:
In conclusion, this compound is a promising compound for scientific research. It has a wide range of potential applications, including cancer treatment, anti-inflammatory and anti-oxidant therapy, and antibiotic development. While there are limitations to its use in lab experiments, further research is needed to determine its efficacy in different settings and to develop new therapies based on its unique properties.
Aplicaciones Científicas De Investigación
N-isopropyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. Additionally, it has been found to have anti-inflammatory, anti-oxidant, and anti-bacterial properties, making it a potential candidate for the treatment of a wide range of diseases.
Propiedades
IUPAC Name |
3-(3-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14(2)24(20(25)21-17-11-7-8-15(3)12-17)13-18-22-19(23-26-18)16-9-5-4-6-10-16/h4-12,14H,13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKIQCHWOXAFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4429212.png)
![methyl [1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B4429218.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)propanamide](/img/structure/B4429228.png)

![2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4429245.png)
![N-(3-chlorophenyl)-N'-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4429253.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B4429254.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4429259.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B4429266.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B4429271.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropoxybenzamide](/img/structure/B4429283.png)